tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C11H20F2N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two fluorine atoms at the 5-position of the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoropiperidine derivative. One common method includes the use of tert-butyl chloroformate and 5,5-difluoropiperidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of difluoropiperidine derivatives with oxidized functional groups.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with enzymes and receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate
- tert-butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate
- tert-butyl (triphenyl-lambda5-phosphanylidene)carbamate
Uniqueness
tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which can lead to distinct chemical and biological properties. The presence of two fluorine atoms at the 5-position enhances its stability and reactivity compared to other piperidine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1638764-52-9 |
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Molecular Formula |
C11H20F2N2O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[(5,5-difluoropiperidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-6-8-4-5-11(12,13)7-15-8/h8,15H,4-7H2,1-3H3,(H,14,16) |
InChI Key |
KYNZGIOKUKGMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CN1)(F)F |
Origin of Product |
United States |
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